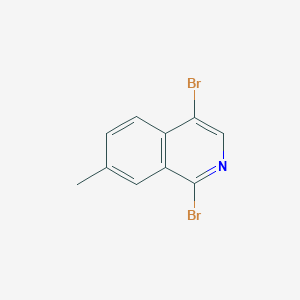![molecular formula C10H12KN4O8P B13638622 potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its role in various biochemical processes, including energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the selective phosphorylation of the primary hydroxyl group. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions, often using automated synthesizers to ensure precision and efficiency. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pH, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and purine derivatives.
Reduction: Reduction reactions can lead to the formation of deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various nucleotide analogs, which have applications in biochemical research and medicine .
Aplicaciones Científicas De Investigación
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other complex organic molecules.
Biology: Plays a crucial role in studies related to DNA and RNA synthesis, replication, and repair.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, including polymerases and kinases. The compound can inhibit or promote the synthesis of nucleic acids, depending on the context, by interacting with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide involved in DNA synthesis, lacking the hydroxyl group at the 2’ position.
Guanosine Monophosphate (GMP): Another nucleotide with a similar purine base but different functional groups.
Uniqueness
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific phosphorylation pattern and the presence of both hydroxyl and phosphate groups. This combination allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C10H12KN4O8P |
|---|---|
Peso molecular |
386.30 g/mol |
Nombre IUPAC |
potassium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1 |
Clave InChI |
AWOLVHQZOSVDSL-UHFFFAOYSA-M |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)








![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)
